molecular formula C20H19N3O5 B11350430 2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid

2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid

Cat. No.: B11350430
M. Wt: 381.4 g/mol
InChI Key: NXEYBRCQLIQIIY-UHFFFAOYSA-N
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Description

2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid is a complex organic compound that features a unique structure combining a methoxyphenyl group, an oxadiazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, followed by the coupling of the oxadiazole intermediate with a benzoic acid derivative using amide bond formation techniques .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the oxadiazole ring can lead to a dihydro derivative .

Scientific Research Applications

2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoic acid

InChI

InChI=1S/C20H19N3O5/c1-27-14-11-9-13(10-12-14)19-22-18(28-23-19)8-4-7-17(24)21-16-6-3-2-5-15(16)20(25)26/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24)(H,25,26)

InChI Key

NXEYBRCQLIQIIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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